Cyclobenzaprine hydrochloride

Catalog No.
S524709
CAS No.
6202-23-9
M.F
C20H22ClN
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine hydrochloride

CAS Number

6202-23-9

Product Name

Cyclobenzaprine hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Flexeril; Proheptatriene; Lisseril; Proeptatriene; Proheptatrien

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Description

The exact mass of the compound Cyclobenzaprine hydrochloride is 275.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetics and Bioavailability

Understanding how cyclobenzaprine hydrochloride is absorbed, distributed, metabolized, and excreted from the body is crucial for optimizing its therapeutic use. Research studies investigate its pharmacokinetics using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []. This allows scientists to measure the concentration of the drug in the bloodstream over time, revealing its absorption rate, peak concentration, and elimination half-life [].

These studies play a vital role in determining appropriate dosing regimens and identifying potential drug interactions based on how cyclobenzaprine hydrochloride is metabolized by the liver [].

Mechanism of Action for Pain Relief

While cyclobenzaprine hydrochloride is known to relax muscles, the exact way it achieves pain relief is still being explored. Traditionally, it was thought to act primarily on the central nervous system, inhibiting the transmission of pain signals in the spinal cord. However, recent research suggests it might also have peripheral effects, influencing pain perception at the site of injury [].

Ongoing research is investigating these mechanisms in more detail, including the potential role of neurotransmitters like serotonin and norepinephrine in cyclobenzaprine hydrochloride's pain-relieving effects [].

Efficacy and Safety Studies

Clinical trials are a cornerstone of scientific research on cyclobenzaprine hydrochloride. These studies evaluate its effectiveness in managing pain compared to a placebo or other treatment options. They also assess the safety profile of the drug, identifying potential side effects and determining the optimal dosage for specific patient populations [].

For instance, research has explored the efficacy of cyclobenzaprine hydrochloride for low back pain, a common musculoskeletal condition []. These studies provide valuable evidence for healthcare professionals to make informed decisions about its use in clinical practice.

Cyclobenzaprine hydrochloride is a tricyclic amine used primarily as a muscle relaxant. It is commonly prescribed for the relief of muscle spasms associated with acute musculoskeletal conditions. The compound appears as a white, crystalline powder with the empirical formula C20H21NHClC_{20}H_{21}N\cdot HCl and a molecular weight of approximately 311.9 g/mol. It has a melting point of 217°C and is soluble in water and alcohol but insoluble in hydrocarbon solvents .

The precise mechanism by which cyclobenzaprine relaxes muscles is not fully understood []. However, it's believed to act within the central nervous system (CNS), likely in the brainstem, where it interferes with the transmission of pain signals from the spinal cord to the brain. This reduces muscle hyperactivity and pain perception associated with muscle spasms.

Primarily during its metabolism. Key metabolic pathways include:

  • N-Demethylation: Catalyzed mainly by cytochromes P-450 3A4 and 1A2, producing norcyclobenzaprine.
  • N-Glucuronidation: Involves conjugation with glucuronic acid, facilitating excretion.
  • Enterohepatic Circulation: Cyclobenzaprine is reabsorbed from the intestine after biliary excretion, prolonging its effects .

Cyclobenzaprine acts centrally to relieve muscle spasms without directly affecting skeletal muscle function. Its mechanism involves antagonism at serotonin receptors (specifically 5-HT_2A and 5-HT_2C), which modulates neurotransmission in the central nervous system, particularly at the brain stem level . The drug has been shown to exhibit sedative effects and may also interact with adrenergic receptors, contributing to its muscle relaxant properties.

The synthesis of cyclobenzaprine typically involves several steps:

  • Formation of Dibenzo[a,d]cycloheptene: This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The dibenzo compound is then reacted with dimethylamine and a propyl halide to introduce the amine functional group.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting cyclobenzaprine base with hydrochloric acid .

Cyclobenzaprine is primarily used for:

  • Muscle Spasms: Effective for acute muscle spasms resulting from musculoskeletal conditions.
  • Pain Management: Often prescribed alongside analgesics to enhance pain relief.
  • Sedation: Due to its sedative properties, it may be used off-label for anxiety management .

Cyclobenzaprine has significant drug interactions, particularly with:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to severe hypertensive crises.
  • Serotonergic Drugs: Increased risk of serotonin syndrome when combined with other serotonergic agents.
  • CNS Depressants: Enhanced sedative effects when taken with alcohol or benzodiazepines .

Adverse effects can include drowsiness, dry mouth, and potential cardiovascular issues such as arrhythmias.

Similar Compounds

Cyclobenzaprine shares structural similarities with several compounds, particularly tricyclic antidepressants. Here are some comparable compounds:

Compound NameSimilarityUnique Features
AmitriptylineTricyclic structurePrimarily an antidepressant
TizanidineMuscle relaxantAlpha-2 adrenergic agonist
BaclofenMuscle relaxantGABA_B receptor agonist
CarisoprodolMuscle relaxantActs as a central nervous system depressant
OrphenadrineMuscle relaxantAnticholinergic properties

Cyclobenzaprine's unique action as a centrally acting muscle relaxant distinguishes it from others that may target peripheral mechanisms or have different therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

311.1440774 g/mol

Monoisotopic Mass

311.1440774 g/mol

Heavy Atom Count

22

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0VE05JYS2P

Related CAS

303-53-7 (Parent)

Wikipedia

Cyclobenzaprine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Yang YW, Macdonald JB, Nelson SA, Sekulic A. Treatment of vismodegib-associated muscle cramps with cyclobenzaprine: A retrospective review. J Am Acad Dermatol. 2017 Dec;77(6):1170-1172. doi: 10.1016/j.jaad.2016.12.017. PMID: 29132849.

2. Leite FM, Atallah AN, El Dib R, Grossmann E, Januzzi E, Andriolo RB, da Silva EM. Cyclobenzaprine for the treatment of myofascial pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;2009(3):CD006830. doi: 10.1002/14651858.CD006830.pub3. PMID: 19588406; PMCID: PMC6481902.

3. Keegan MT, Brown DR, Rabinstein AA. Serotonin syndrome from the interaction of cyclobenzaprine with other serotoninergic drugs. Anesth Analg. 2006 Dec;103(6):1466-8. doi: 10.1213/01.ane.0000247699.81580.eb. PMID: 17122225.

4. Winchell GA, King JD, Chavez-Eng CM, Constanzer ML, Korn SH. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. J Clin Pharmacol. 2002 Jan;42(1):61-9. doi: 10.1177/0091270002042001007. PMID: 11808825.

5. Chabria SB. Rhabdomyolysis: a manifestation of cyclobenzaprine toxicity. J Occup Med Toxicol. 2006 Jul 17;1:16. doi: 10.1186/1745-6673-1-16. PMID: 16846511; PMCID: PMC1540431.

Explore Compound Types